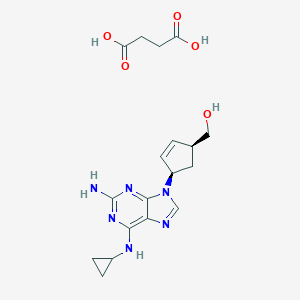

阿巴卡韦琥珀酸盐

描述

Abacavir is an antiviral medicine that prevents human immunodeficiency virus (HIV) from multiplying in your body. It is used to treat HIV, the virus that can cause acquired immunodeficiency syndrome (AIDS). Abacavir is for adults and children who are at least 3 months old .

Synthesis Analysis

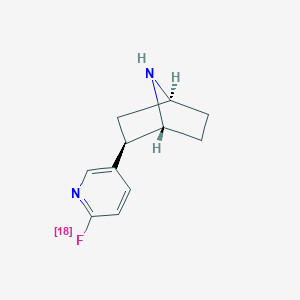

Abacavir is a synthetic carbocyclic nucleoside and is the enantiomer with 1S, 4R absolute configuration on the cyclopentene ring . Biocatalysis offers mild, highly selective, and environmentally benign synthetic strategies for the production of pharmaceuticals in a sustainable fashion .Molecular Structure Analysis

Abacavir is a synthetic carbocyclic nucleoside and is the enantiomer with 1S, 4R absolute configuration on the cyclopentene ring . When complexed with 4 different peptides and HLA-B57:01, abacavir adopts the same docking conformation with the cyclopropyl group occupying the F pocket and abacavir N atoms forming hydrogen bonds with Ser116 and Asp114, residues unique to HLA-B57:01 .Chemical Reactions Analysis

Abacavir is phosphorylated to active metabolites that compete for incorporation into viral DNA . The chemical reactions involved in the metabolism of abacavir include the addition of the first phosphate to abacavir to generate abacavir monophosphate, the removal of an amine group to generate carbovir monophosphate, and the addition of a second and third phosphate to generate the active metabolite carbovir triphosphate .科学研究应用

婴儿、儿童和青少年艾滋病治疗

阿巴卡韦是一种核苷类逆转录酶抑制剂,建议用于儿童艾滋病护理 . 它已被用于感染艾滋病毒的婴儿、儿童和青少年的第一、第二或后续治疗方案 . 一项系统综述和荟萃分析评估了阿巴卡韦的安全性和有效性概况,以提供 2021 年世卫组织儿童艾滋病治疗建议 .

水污染物提取

阿巴卡韦是一种抗逆转录病毒药物 (ARVD),已被确定为水污染物 . 已提出一种分子印迹聚合物 (MIP) 用于其选择性吸收 . 合成的 MIP 可以重复使用至少 10 次,用于从污染水中吸附阿巴卡韦,而不会降低其提取效率 .

光催化转化

已经探索了使用不同的高级氧化工艺 (AOP) 如 UV/TiO2、UV/MOF/H2O2、UV/MOF/S2O82−、UV/Fe2+/H2O2 和 UV/Fe2+/S2O82− 对抗病毒药物阿巴卡韦的光催化转化 .

作用机制

Target of Action

Abacavir succinate is a powerful nucleoside analog reverse transcriptase inhibitor (NRTI) used to treat HIV and AIDS . Its primary target is the reverse transcriptase enzyme of the Human Immunodeficiency Virus Type 1 (HIV-1) . This enzyme is crucial for the replication of the HIV virus.

Mode of Action

Abacavir is converted within the body to its active form, carbovir triphosphate . This active metabolite competes with the natural substrate, deoxyguanosine-5’-triphosphate (dGTP), for incorporation into the viral DNA . By doing so, it inhibits the HIV reverse transcriptase enzyme competitively and acts as a chain terminator of DNA synthesis . This results in the prevention of viral replication.

Biochemical Pathways

Abacavir is primarily metabolized via two pathways: uridine diphosphate glucuronyltransferase and alcohol dehydrogenase . These pathways result in the formation of inactive metabolites. Less than 2% of abacavir metabolism involves minor pathways, such as transformation into carbovir, followed by phosphorylation of carbovir into carbovir 50-monophosphate by inosine phosphotransferase .

Pharmacokinetics

Abacavir is rapidly absorbed after oral administration, with peak concentrations occurring 0.63–1 hour after dosing . The absolute bioavailability of abacavir is approximately 83% . Abacavir pharmacokinetics are linear and dose-proportional over the range of 300–1200 mg/day . The apparent volume of distribution of abacavir after intravenous administration is approximately 0.86 ± 0.15 L/kg . Binding to plasma proteins is about 50% and is independent of the plasma abacavir concentration . Abacavir is extensively metabolized by the liver; less than 2% is excreted as unchanged drug in the urine .

Result of Action

The antiviral effect of abacavir is due to its intracellular anabolite, carbovir-triphosphate (CBV-TP) . This metabolite has been shown to have a long elimination half-life (>20 hours), supporting once-daily dosing .

Action Environment

Therapeutic drug monitoring has been infrequently employed for abacavir as it is the intracellular concentrations of carbovir triphosphate which would be most likely to be associated with drug effect and these are difficult and costly to measure on a routine basis .

安全和危害

Abacavir is generally well tolerated. Common side effects include vomiting, insomnia, fever, and feeling tired. More severe side effects include hypersensitivity, liver damage, and lactic acidosis . Genetic testing can indicate whether a person is at higher risk of developing hypersensitivity . Safety precautions include avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

未来方向

Abacavir is indicated in combination with other anti-retroviral agents for the treatment of HIV-1 infection. It is available in a combination product alongside dolutegravir and lamivudine for the treatment of adult and pediatric patients with HIV-1 who weigh ≥10 kg . Biocatalysis offers mild, highly selective, and environmentally benign synthetic strategies for the production of pharmaceuticals in a sustainable fashion .

生化分析

Biochemical Properties

Intracellularly, abacavir succinate is converted by cellular enzymes to the active metabolite carbovir triphosphate, an analogue of deoxyguanosine-5’-triphosphate (dGTP) . This active metabolite competes for incorporation into viral DNA, inhibiting the HIV reverse transcriptase enzyme competitively and acting as a chain terminator of DNA synthesis .

Cellular Effects

Abacavir succinate has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The drug prevents human immunodeficiency virus (HIV) from multiplying in the body .

Molecular Mechanism

Abacavir succinate exerts its effects at the molecular level primarily through its active metabolite, carbovir triphosphate . This metabolite competes with the natural substrate dGTP and inhibits the activity of HIV-1 reverse transcriptase, an enzyme needed for HIV virus replication . It also acts as a chain terminator of DNA synthesis .

Dosage Effects in Animal Models

The effects of abacavir succinate vary with different dosages in animal models

Metabolic Pathways

Abacavir succinate is involved in metabolic pathways where it interacts with enzymes or cofactors . Intracellularly, it is converted by cellular enzymes to the active metabolite carbovir triphosphate .

Transport and Distribution

Abacavir succinate is distributed to extravascular spaces . The apparent volume of distribution of abacavir after intravenous administration is approximately 0.86 ± 0.15 L/kg .

属性

IUPAC Name |

[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N6O.C4H6O4/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;5-3(6)1-2-4(7)8/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);1-2H2,(H,5,6)(H,7,8)/t8-,10+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOONDNCXQPMXQT-SCYNACPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

136470-78-5 (parent) | |

| Record name | Abacavir succinate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168146847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

168146-84-7 | |

| Record name | Abacavir succinate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168146847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ABACAVIR SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40FH6D8CHK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

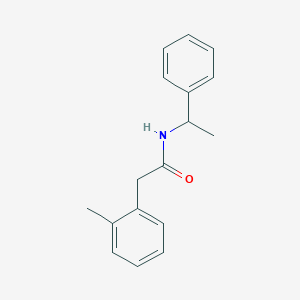

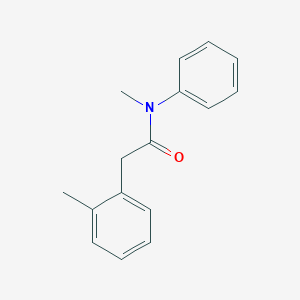

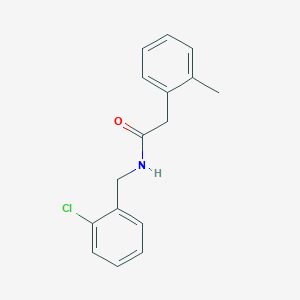

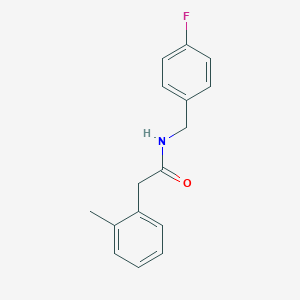

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B221356.png)

![2-[(17S,18S,19S,20R)-17-acetyloxy-20-[(2S,3S,4S,5S,6R)-3-acetyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-carboxy-18,19,21-trihydroxy-16-methylhenicosyl]-6-hydroxybenzoic acid](/img/structure/B221485.png)